

# Peer-reviewed studies on the reactivity of dinitromethane.

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## Compound of Interest

Compound Name: Dinitromethane

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## A Comparative Guide to the Reactivity of Dinitromethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of **dinitromethane**, drawing on peer-reviewed studies. It covers its stability, decomposition, and various reaction types, supported by experimental data and methodologies.

### Overview of Dinitromethane

**Dinitromethane** ( $\text{CH}_2\text{N}_2\text{O}_4$ ) is the simplest geminal dinitroalkane, characterized by two nitro groups attached to a central carbon atom.<sup>[1]</sup> Purified **dinitromethane** is a colorless liquid with a weak, pleasant odor.<sup>[2][3]</sup> Its reactivity is largely dictated by the two electron-withdrawing nitro groups, which make the methylene protons acidic and the C-N bonds susceptible to cleavage under energetic conditions. While relatively stable at room temperature, it is sensitive to shock and friction and is classified as an energetic material.<sup>[1][2][3]</sup> Its transportation is forbidden by the U.S. Department of Transportation.<sup>[2][3]</sup>

### Physicochemical and Reactivity Data

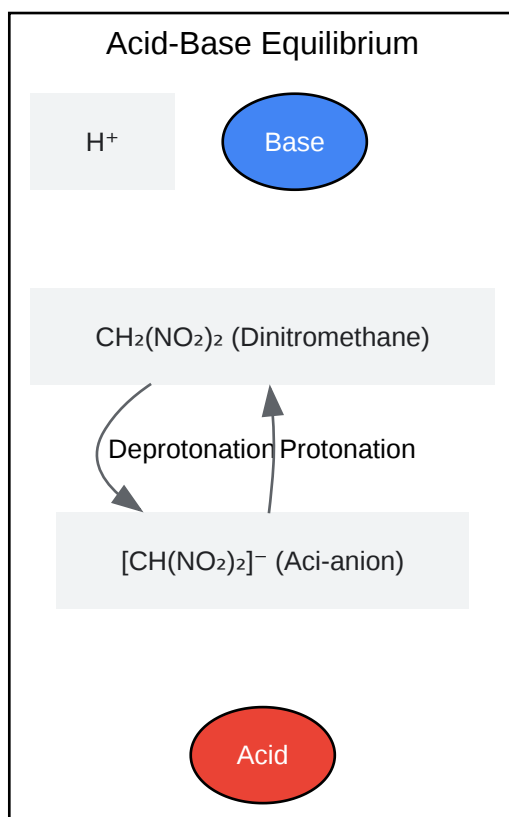
The following table summarizes key quantitative data for **dinitromethane** compared to nitromethane, its mononitro counterpart, to provide context for its reactivity.

Property	Dinitromethane	Nitromethane	Data Source(s)
Molecular Formula	CH <sub>2</sub> N <sub>2</sub> O <sub>4</sub>	CH <sub>3</sub> NO <sub>2</sub>	[4][5]
Molar Mass	106.04 g/mol	61.04 g/mol	[2][5]
Boiling Point	39-40 °C (at 2 mmHg)	101.2 °C	[2][5]
Melting Point	-3 °C	-28.7 °C	[1][5]
Acidity (pKa in H <sub>2</sub> O)	3.6 (at 25 °C)	10.21	[5][6]
Stability	Sensitive to shock and friction; decomposes at high temperatures. Can be stored for months at 0 °C.	More stable, but can form explosive salts with bases.	[1][2][5]

## Key Reaction Pathways and Reactivity

**Dinitromethane** exhibits a range of reactivities, including acid-base chemistry, decomposition, and reactions typical of nitro compounds.

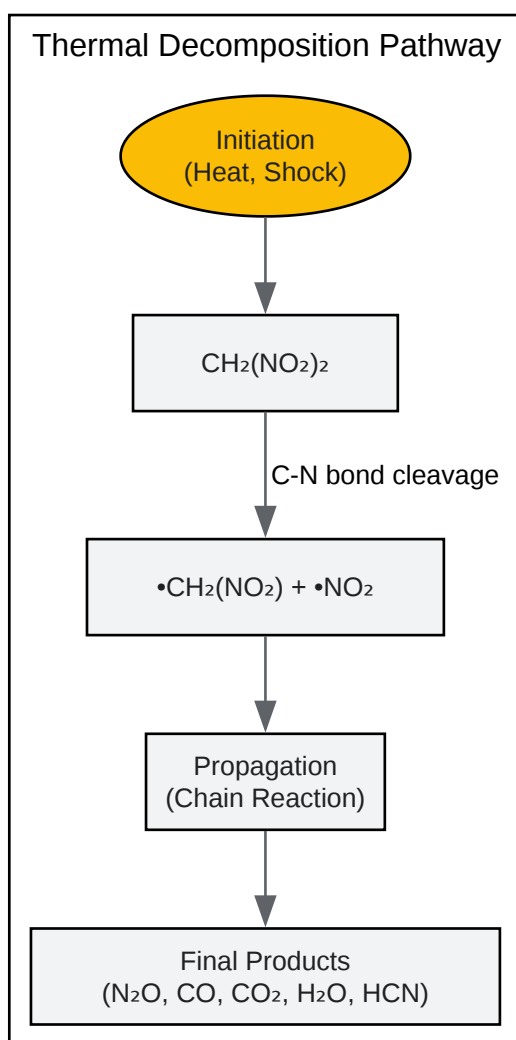
The presence of two nitro groups significantly increases the acidity of the methylene protons compared to nitromethane. This facilitates the formation of the dinitromethanide anion (aci-anion), which is a key intermediate in many of its reactions.



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Caption: Equilibrium between **dinitromethane** and its aci-anion.

Under high temperatures or shock, **dinitromethane** undergoes rapid and exothermic decomposition.[1] Studies have shown that the initial step in its thermal decomposition is the cleavage of the C-N bond to form methyl and nitrogen dioxide radicals.[7] The overall decomposition is a complex chain reaction producing various gaseous products.[1]



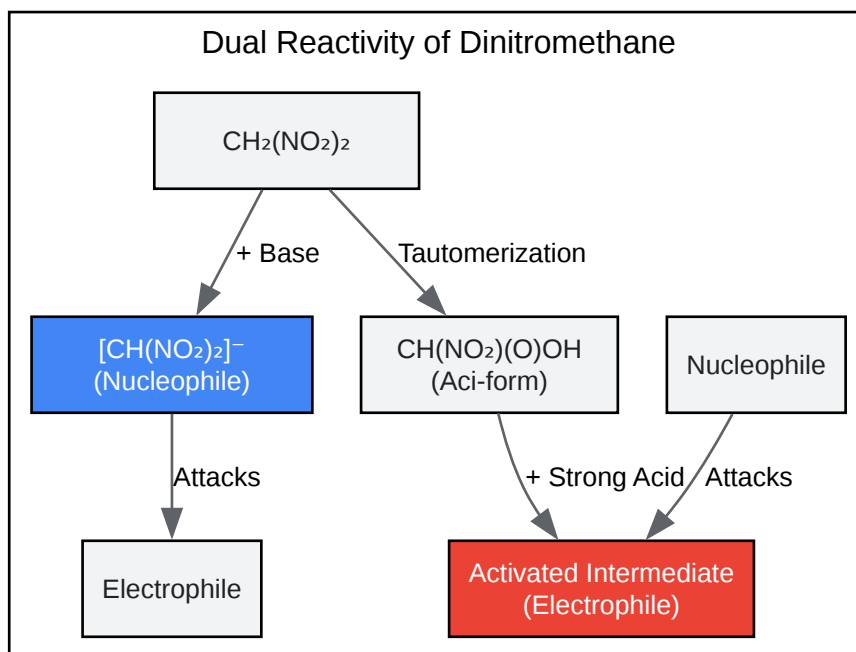
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Caption: Simplified pathway for the thermal decomposition of **dinitromethane**.

While the parent molecule can undergo nucleophilic substitution, its deprotonated aci-form is a key nucleophile.[1] Conversely, in acidic media, the tautomeric aci-form can be protonated and act as an electrophile.[8]

- As a Nucleophile (via Aci-anion): The dinitromethanide anion can react with various electrophiles. This is analogous to the behavior of other carbanions derived from nitroalkanes.

- As an Electrophile (Activated Aci-form): In the presence of strong acids, the aci-form of nitroalkanes can be activated to react with electron-rich nucleophiles, such as arenes.[8]



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Caption: **Dinitromethane's** dual role as a precursor to nucleophilic and electrophilic species.

The nitro groups of **dinitromethane** can be reduced to amino groups using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or through catalytic hydrogenation.[1] This reaction is a common pathway for synthesizing substituted amines from nitro compounds.

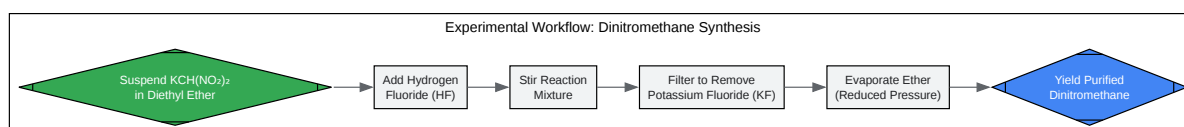
## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for the synthesis and a key reaction of **dinitromethane**.

Principle: Free **dinitromethane** can be prepared by the reaction of its potassium salt with hydrogen fluoride in an ether solvent.[2]

- Materials: Potassium salt of dinitromethanide ( $\text{KCH}(\text{NO}_2)_2$ ), anhydrous diethyl ether, hydrogen fluoride (HF).

- Procedure:
  - A suspension of the potassium salt of dinitromethanide is prepared in anhydrous diethyl ether in a reaction vessel suitable for handling HF.
  - The vessel is cooled, and hydrogen fluoride is carefully introduced.
  - The reaction mixture is stirred, allowing the salt to react and form **dinitromethane** and potassium fluoride.
  - The solid potassium fluoride is removed by filtration.
  - The diethyl ether is carefully removed under reduced pressure to yield **dinitromethane** as a liquid.
- Safety Note: This procedure involves highly toxic and corrosive hydrogen fluoride and should only be performed with appropriate safety measures and equipment.



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Caption: Workflow for the laboratory synthesis of **dinitromethane**.

Principle: The thermal stability and decomposition kinetics can be studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG).[9]

- Instrumentation: DSC/TG analyzer.
- Procedure:

- A small, precise amount of **dinitromethane** is placed in an appropriate sample pan (e.g., aluminum, potentially sealed for closed-condition runs).
- The sample is placed in the DSC/TG furnace alongside a reference pan.
- The furnace is heated at a controlled, linear rate (e.g., 5 °C/min).
- The heat flow to the sample (DSC) and the mass of the sample (TG) are recorded as a function of temperature.
- Exothermic peaks in the DSC curve indicate decomposition, while mass loss in the TG curve quantifies the decomposition process.
- By running the experiment at multiple heating rates, kinetic parameters like activation energy can be calculated.

## Conclusion

**Dinitromethane** is a highly reactive compound whose chemistry is dominated by the strong electron-withdrawing nature of its two nitro groups. Its notable acidity, sensitivity to thermal decomposition, and ability to act as a precursor to both nucleophilic and electrophilic species make it a versatile yet hazardous chemical. Understanding these reactivity patterns is essential for its safe handling and for its application in organic synthesis and as an energetic material. The comparative data presented highlights the significant influence of the second nitro group on its properties when compared to nitromethane.

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